molecular formula C19H21N3O4 B6076595 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

カタログ番号 B6076595
分子量: 355.4 g/mol
InChIキー: AWSMZUIQAKECPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, also known as BPMA, is a chemical compound that has been studied extensively for its potential use in the field of medicine. BPMA is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which plays a role in the regulation of pain, anxiety, and addiction. The purpose of

作用機序

2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is a selective antagonist of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. By blocking the NOP receptor, 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide can reduce pain and anxiety-related behaviors, as well as reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been shown to have a variety of biochemical and physiological effects. In animal models, 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been shown to reduce pain and anxiety-related behaviors, as well as reduce the rewarding effects of drugs of abuse. 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has also been shown to have potential as a treatment for alcohol use disorder.

実験室実験の利点と制限

One advantage of 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is that it is a selective antagonist of the NOP receptor, which allows for more specific targeting of pain, anxiety, and addiction. However, one limitation of 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is that it has not yet been tested in human clinical trials, so its potential side effects and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide. One area of interest is the potential use of 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide in the treatment of alcohol use disorder. Another area of interest is the development of more selective NOP receptor antagonists, which could lead to more effective treatments for pain, anxiety, and addiction. Additionally, further research is needed to determine the potential side effects and efficacy of 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide in humans.

合成法

2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide can be synthesized using a variety of methods, including the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with 2-(4-morpholinyl)pyridine, followed by the addition of methyl chloroacetate. The resulting product can then be purified using column chromatography to obtain pure 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide.

科学的研究の応用

2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been studied extensively for its potential use in the treatment of pain, anxiety, and addiction. In animal models, 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been shown to reduce pain and anxiety-related behaviors, as well as reduce the rewarding effects of drugs of abuse. 2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has also been shown to have potential as a treatment for alcohol use disorder.

特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-18(11-14-3-4-16-17(10-14)26-13-25-16)21-12-15-2-1-5-20-19(15)22-6-8-24-9-7-22/h1-5,10H,6-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSMZUIQAKECPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。